molecular formula C23H18N4O3S B2382861 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1251587-20-8

2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No.: B2382861
CAS No.: 1251587-20-8
M. Wt: 430.48
InChI Key: IYDBUPZKEKUCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic imidazo[4,5-b]pyridine core substituted with a cyclopentyl group at position 3 and a 2-oxo moiety. The acetamide side chain is linked to a 4-(trifluoromethyl)benzyl group, which enhances lipophilicity and metabolic stability. The trifluoromethyl group is a common bioisostere for improving pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

3-(4-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-14-6-8-17(9-7-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBUPZKEKUCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F3N3O2C_{23}H_{24}F_{3}N_{3}O_{2} with a molecular weight of approximately 427.45 g/mol. The structure includes a cyclopentyl group, an oxo group, and an imidazo[4,5-b]pyridine core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H24F3N3O2C_{23}H_{24}F_{3}N_{3}O_{2}
Molecular Weight427.45 g/mol
IUPAC Name2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide
SMILESCc1cccc(NC(CC(C(N2C3CCCC3)=O)n3c2nc2c3cccc2)=O)c1

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor effects. For instance, in vitro assays demonstrated that these compounds can inhibit the growth of various cancer cell lines. A study reported a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after treatment with a structurally related compound at a concentration of 10 µM over three days .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets. It may interact with enzymes or receptors involved in cancer cell proliferation and survival pathways. The imidazo[4,5-b]pyridine core is known to influence kinase activity, which is crucial for cell signaling processes .

Inhibitory Potency

The compound's inhibitory potency against certain targets has been evaluated through structure-activity relationship (SAR) studies. For example, related compounds have shown IC50 values ranging from 0.004 µM to 0.067 µM against various kinases, indicating strong potential as therapeutic agents .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity : Similar imidazole derivatives were evaluated for their antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 µg/mL .
  • Anti-inflammatory Properties : Compounds with similar structures have also been tested for anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in vitro .
  • Cytotoxicity Studies : In vivo studies demonstrated that administration of related compounds did not lead to significant toxicity in animal models, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Imidazo[4,5-b]pyridine core.
    • MK-0974 () : Shares the imidazo[4,5-b]pyridin-1-yl moiety but incorporates a piperidine carboxamide and a trifluoroethyl-azepane group. This compound is a potent CGRP receptor antagonist, highlighting the pharmacological versatility of the imidazo[4,5-b]pyridine scaffold .
    • Compound 11p () : Contains a benzo[e][1,4]diazepin core instead. The larger diazepine ring may confer distinct binding kinetics due to increased conformational flexibility.

Substituent Effects on Bioactivity

  • Cyclopentyl vs. Allyl/Ethyl Groups :
    The cyclopentyl substituent in the target compound likely enhances steric bulk and lipophilicity compared to the allyl group in 573935-42-9 () or the ethyl group in 573937-62-9 (). These differences may influence target selectivity and metabolic stability.
  • Trifluoromethyl Benzyl vs. Methyl-Sulfanyl/Methyl Groups :
    The 4-(trifluoromethyl)benzyl group in the target compound contrasts with the 4-(methyl-sulfanyl)phenyl group in . The trifluoromethyl group’s electron-withdrawing properties may reduce off-target interactions compared to methyl-sulfanyl, which is more polarizable and prone to metabolic oxidation .

Pharmacokinetic and Physicochemical Properties

A hypothetical comparison based on structural analogs is summarized below:

Property Target Compound MK-0974 () N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide ()
Core Structure Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Pyrazole
Key Substituent 4-(trifluoromethyl)benzyl Trifluoroethyl-azepane 4-(methyl-sulfanyl)phenyl
Lipophilicity (LogP)* ~3.5 (estimated) 2.8 (reported) ~2.9 (estimated)
Metabolic Stability High (CF₃ group) Moderate Low (S-methyl oxidation)
Therapeutic Indication Not reported Migraine (CGRP antagonist) Anti-inflammatory (hypothesized)

*LogP values estimated via fragment-based methods due to lack of experimental data.

Research Findings and Methodological Insights

  • X-ray Crystallography: highlights the use of single-crystal X-ray diffraction (performed at 100 K) to resolve the structure of a pyrazole-based acetamide.
  • Pharmacological Profiling : MK-0974’s characterization () involved in vitro binding assays and functional antagonism studies, suggesting that the target compound may require analogous evaluations to confirm receptor affinity and selectivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with imidazo[4,5-b]pyridine precursors. Key steps include cyclization (e.g., using arylidenemalononitriles) and coupling reactions with trifluoromethylbenzylamine derivatives. Optimization requires:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO for improved solubility .
  • Temperature control : Reflux conditions (80–120°C) to drive cyclization .
  • Catalysts : Palladium-based catalysts for efficient cross-coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .

Q. Which spectroscopic methods are critical for characterizing structural integrity?

Essential techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm cyclopentyl and trifluoromethylbenzyl group integration .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₁H₁₅ClFN₄O₃ → 443.9 g/mol) .
  • HPLC : Purity assessment (>95%) and stability monitoring under physiological conditions .

Q. What in vitro models are suitable for preliminary bioactivity assessment?

Standard assays include:

  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .

Q. What purification techniques ensure high-purity isolation?

  • Column chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Recrystallization : Solvent pairs like ethanol/water to remove by-products .
  • Analytical validation : HPLC retention time consistency and NMR peak resolution .

Advanced Research Questions

Q. How can DFT studies enhance understanding of electronic properties and reactivity?

Density Functional Theory (DFT) provides:

  • Reactivity prediction : HOMO-LUMO gaps to identify nucleophilic/electrophilic sites .
  • Geometric optimization : Energy-minimized conformations for docking studies .
  • Mechanistic insights : Transition-state modeling for cyclization or coupling steps .

Q. How to resolve contradictions between bioactivity data and computational predictions?

Strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) to validate binding affinity discrepancies .
  • Parameter refinement : Adjusting computational solvation models or force fields .
  • Cross-validation : Testing structural analogs (e.g., fluorobenzyl variants) for SAR trends .

Q. What computational approaches predict off-target interactions?

Advanced methods involve:

  • Molecular docking : Screening against diverse target libraries (e.g., ChEMBL) .
  • Machine learning : ADMET prediction models trained on pharmacokinetic datasets .
  • Molecular dynamics (MD) : Simulating ligand-protein stability over nanosecond timescales .

Q. How to improve pharmacokinetics while maintaining bioactivity?

Structural modifications guided by:

  • Prodrug design : Esterification of acetamide groups to enhance solubility .
  • Substituent optimization : Introducing hydrophilic groups (e.g., methoxy) on the benzyl ring .
  • Salt formation : Hydrochloride salts for improved oral bioavailability .

Q. How to elucidate mechanism of action with ambiguous target data?

Integrate:

  • Chemoproteomics : Activity-based protein profiling (ABPP) to identify binding partners .
  • CRISPR screening : Genome-wide knockout libraries to pinpoint sensitivity genes .
  • Affinity purification MS : Isolate protein complexes bound to the compound .

Q. What strategies optimize pharmacological properties for in vivo studies?

Key approaches:

  • Microwave-assisted synthesis : Accelerate reaction steps (e.g., triazole formation) .
  • Formulation testing : Lipid nanoparticles or cyclodextrin complexes for enhanced delivery .
  • Metabolic stability assays : Liver microsome studies to identify CYP450 vulnerabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.